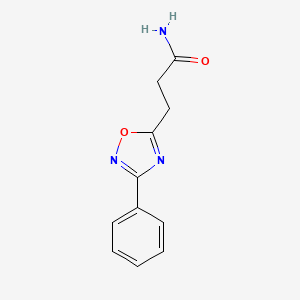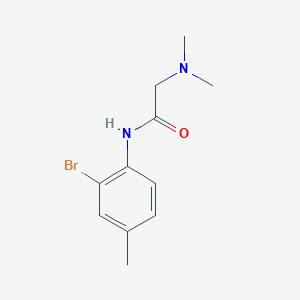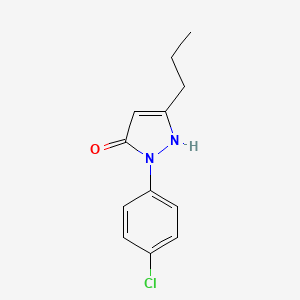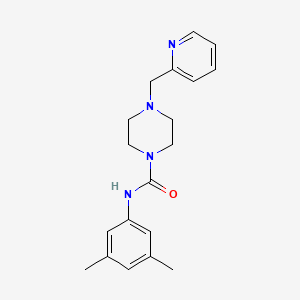
3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
Übersicht
Beschreibung
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanamide is a heterocyclic compound featuring a 1,2,4-oxadiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold for drug design and other scientific research.
Wirkmechanismus
Mode of Action
It’s known that the oxadiazole ring in the structure of the compound can form intramolecular hydrogen bonds , which may influence its interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been found to be potential agonists of peroxisome proliferator-activated receptors (pparδ/β) , suggesting that this compound may also interact with these receptors and affect related pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide typically involves the cyclization of an amidoxime with an appropriate carboxylic acid derivative. One common method includes the reaction of phenylacetic acid with hydroxylamine to form the corresponding amidoxime, followed by cyclization with a suitable dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxadiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxadiazoles with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Vergleich Mit ähnlichen Verbindungen
1,2,4-Oxadiazole: A basic scaffold with similar chemical properties.
1,3,4-Oxadiazole: Another regioisomer with distinct reactivity.
1,2,5-Oxadiazole: Known for its energetic material applications.
Uniqueness: 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group enhances its interaction with biological targets, making it a valuable compound for drug design and other applications .
Eigenschaften
IUPAC Name |
3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c12-9(15)6-7-10-13-11(14-16-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTMWAZGUSTKCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4787779.png)
![N-(2-ETHYLPHENYL)-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE](/img/structure/B4787786.png)


![N-cyclohexyl-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]benzamide](/img/structure/B4787801.png)
![2-(2-CHLORO-6-FLUOROPHENYL)-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-ETHANONE](/img/structure/B4787802.png)
![N-[4-(N-METHYLACETAMIDO)PHENYL]-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B4787816.png)
![3-[1-(2-chloro-4-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyano-N-(3-nitrophenyl)acrylamide](/img/structure/B4787823.png)
![4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-6-ethyl-2H-chromen-2-one](/img/structure/B4787836.png)
![N-[2-(tert-butylthio)ethyl]-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B4787843.png)

![(5Z)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-1-(furan-2-ylmethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4787881.png)
![2-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]methoxy}-N-cyclohexylacetamide](/img/structure/B4787884.png)
![Ethoxy-bis[2-(methoxymethoxy)phenyl]-sulfanylidene-lambda5-phosphane](/img/structure/B4787887.png)
